molecular formula C8H14N2O2 B569748 2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol CAS No. 118685-62-4

2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol

Cat. No.: B569748
CAS No.: 118685-62-4
M. Wt: 170.212
InChI Key: GRELLQUTRWHZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol is a complex organic compound with the molecular formula C8H14N2O2 and a molecular weight of 170.212. This compound is part of the pyrrole family, which is known for its significant biological and chemical properties .

Preparation Methods

The synthesis of 2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol involves several steps. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antibacterial and antifungal properties . In medicine, it is being investigated for its potential use in drug development. In industry, it is used in the production of various pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors in the body. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other pyrrole derivatives, such as 2-Nitroso-octahydrocyclopenta[c]pyrrole and various substituted pyrroles . These compounds share some similarities in their chemical properties and biological activities but differ in their specific structures and applications.

Properties

CAS No.

118685-62-4

Molecular Formula

C8H14N2O2

Molecular Weight

170.212

IUPAC Name

2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol

InChI

InChI=1S/C8H14N2O2/c1-5-4-6-2-3-7(11)8(6)10(5)9-12/h5-8,11H,2-4H2,1H3

InChI Key

GRELLQUTRWHZIM-UHFFFAOYSA-N

SMILES

CC1CC2CCC(C2N1N=O)O

Synonyms

Cyclopenta[b]pyrrol-6-ol, octahydro-2-methyl-1-nitroso- (6CI)

Origin of Product

United States

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